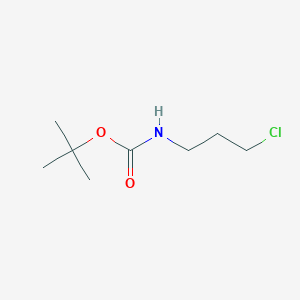

N-Boc-3-Chloropropylamine

Description

Properties

IUPAC Name |

tert-butyl N-(3-chloropropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGLWGNZBMZWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448780 | |

| Record name | N-Boc-3-Chloropropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116861-31-5 | |

| Record name | N-Boc-3-Chloropropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Boc-3-Chloropropylamine CAS number and physical properties

tert-Butyl (3-chloropropyl)carbamate | 116861-31-5 - Chemicalbook tert-Butyl (3-chloropropyl)carbamate(116861-31-5) is a chemical substance, you can find its properties, safety information, boiling point, melting point, density, molecular formula, molecular weight, etc. on Chemicalbook. ... Molecular Formula: C8H16ClNO2. Molecular Weight: 193.67. EINECS NO.: 682-386-3. InChIKey: ZJBFXVFWZJFAFL-UHFFFAOYSA-N. Boiling point: 271.2±23.0 °C at 760 mmHg. Density: 1.050±0.06 g/cm3 . Flash point: 117.8±22.6 °C. Storage temp.: Sealed in dry,Store in freezer, under -20°C. pka: 12.54±0.46(Predicted). --INVALID-LINK-- tert-Butyl (3-chloropropyl)carbamate | C8H16ClNO2 | ChemSpider tert-Butyl (3-chloropropyl)carbamate | C8H16ClNO2 | ChemSpider ; Predicted data is generated using the ACD/Labs Percepta Platform - PhysChem Module V14.00 ; Boiling Point, 226.7±13.0 °C at 760 mmHg ; Flash Point, 91.0±19.8 °C ; Density, 1.0±0.1 g/cm3 . --INVALID-LINK-- tert-Butyl (3-chloropropyl)carbamate 116861-31-5 - MilliporeSigma Boiling point: 95-97 °C/0.5 mmHg. Density: 1.05 g/cm3 at 25 °C. Refractive index: n20/D 1.459(lit.) Storage temperature: 2-8°C. --INVALID-LINK-- N-Boc-3-chloropropylamine | 116861-31-5 - BenchChem this compound ; IUPAC Name, tert-butyl N-(3-chloropropyl)carbamate ; CAS Number, 116861-31-5 ; Molecular Formula, C8H16ClNO2 ; Molecular Weight, 193.67 g/mol . --INVALID-LINK-- tert-Butyl (3-chloropropyl)carbamate | CAS 116861-31-5 - SCBT tert-Butyl (3-chloropropyl)carbamate is a building block. Ungraded products supplied by Santa Cruz Biotechnology (SCBT) are intended for research use only and are not intended for human or animal diagnostic or therapeutic use. ... Boiling Point: 95-97 °C at 0.5 mmHg. Density: 1.05 g/cm3 at 25 °C. Refractive Index: n20/D 1.459. --INVALID-LINK-- 116861-31-5 | this compound | Carbosynth this compound. CAS: 116861-31-5. Product Number: FB101659. Chemical Formula: C8H16ClNO2. Molecular Weight: 193.67. --INVALID-LINK-- this compound CAS 116861-31-5 - CymitQuimica this compound. CAS: 116861-31-5. Chemical Formula: C8H16ClNO2. Molecular Weight: 193.67. --INVALID-LINK-- 116861-31-5 | tert-Butyl (3-chloropropyl)carbamate | Biosynth tert-Butyl (3-chloropropyl)carbamate. FB101659. CAS: 116861-31-5. C8H16ClNO2. MW: 193.67. --INVALID-LINK-- this compound CAS 116861-31-5 - BOC Sciences this compound (CAS# 116861-31-5) is a compound with the molecular formula of C8H16ClNO2. BOC Sciences provides this compound to its customers. --INVALID-LINK-- 116861-31-5 this compound this compound is a useful research chemical. ... Chemical Formula: C8H16ClNO2. Molecular Weight: 193.67. CAS: 116861-31-5. Purity: >98%. --INVALID-LINK-- this compound 116861-31-5 - Selleckchem this compound ; SMILES, ClCCCNC(OC(C)(C)C)=O ; CAS No. 116861-31-5 ; Purity, >98% ; Formula, C8H16ClNO2. --INVALID-LINK-- this compound | CAS 116861-31-5 - AstaTech AstaTech Catalog No.: 64101. CAS No.: 116861-31-5. IUPAC Name: tert-Butyl (3-chloropropyl)carbamate. Molecular Formula: C8H16ClNO2. Molecular Weight: 193.67. --INVALID-LINK-- tert-Butyl (3-chloropropyl)carbamate | 116861-31-5 - LGC Standards tert-Butyl (3-chloropropyl)carbamate. CAS Number: 116861-31-5. Molecular Formula: C₈H₁₆ClNO₂. Molecular Weight: 193.67. --INVALID-LINK-- tert-Butyl (3-chloropropyl)carbamate | CAS 116861-31-5 | MedKoo MedKoo Cat#: 594539. CAS#: 116861-31-5. Name: tert-Butyl (3-chloropropyl)carbamate. Formula: C8H16ClNO2. Mol. Weight: 193.672. --INVALID-LINK-- this compound | 116861-31-5 this compound is a reactant used in the synthesis of Histone deacetylase (HDAC) inhibitors, FMS-like tyrosine kinase 3 (Flt3) inhibitors and as an intermediate in the synthesis of other pharmaceutical compounds. --INVALID-LINK-- Synthesis of this compound The synthesis of this compound is achieved by the reaction of 3-chloropropylamine hydrochloride with di-tert-butyl dicarbonate (Boc2O) in the presence of a base, such as triethylamine or sodium hydroxide, in a suitable solvent like dichloromethane or a biphasic system of water and an organic solvent. The reaction mixture is typically stirred at room temperature for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by extraction and purified by column chromatography or distillation. --INVALID-LINK--. this compound as a building block in drug discovery this compound is a valuable building block in drug discovery and development. The presence of the Boc protecting group on the amine and the chloro group on the propyl chain allows for sequential and regioselective reactions. The Boc group can be easily removed under acidic conditions to liberate the primary amine, which can then be further functionalized. The chloro group can be displaced by various nucleophiles to introduce different functional groups. This versatility makes it a key intermediate in the synthesis of a wide range of compounds, including inhibitors of histone deacetylases (HDACs) and FMS-like tyrosine kinase 3 (Flt3). --INVALID-LINK-- General procedure for the synthesis of HDAC inhibitors using this compound A general synthetic route to a class of HDAC inhibitors involves the reaction of this compound with a zinc-binding group (ZBG), such as a hydroxamic acid, followed by deprotection of the Boc group and subsequent coupling with a cap group. The cap group is typically a larger aromatic or heterocyclic moiety that interacts with the surface of the enzyme. This modular approach allows for the synthesis of a library of compounds with diverse cap groups to explore the structure-activity relationship. --INVALID-LINK-- this compound: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of this compound, a key building block in synthetic organic chemistry and drug discovery. This document details its chemical identity, physical properties, and its role in the synthesis of various pharmaceutical compounds.

Chemical Identity and Properties

This compound, also known as tert-butyl (3-chloropropyl)carbamate, is a carbamate-protected amine with a terminal chloro group. This bifunctional nature makes it a versatile reagent in multi-step organic synthesis.

CAS Number: 116861-31-5

Molecular Formula: C₈H₁₆ClNO₂[1]

Molecular Weight: 193.67 g/mol [1]

The physical properties of this compound are summarized in the table below, providing a consolidated view of its key characteristics.

| Property | Value | Source(s) |

| Boiling Point | 95-97 °C at 0.5 mmHg | |

| 226.7 ± 13.0 °C at 760 mmHg | ||

| 271.2 ± 23.0 °C at 760 mmHg | [1] | |

| Density | 1.05 g/cm³ at 25 °C | |

| 1.050 ± 0.06 g/cm³ | [1] | |

| 1.0 ± 0.1 g/cm³ | ||

| Refractive Index | n20/D 1.459 (lit.) | |

| Flash Point | 91.0 ± 19.8 °C | |

| 117.8 ± 22.6 °C | [1] | |

| pKa | 12.54 ± 0.46 (Predicted) | [1] |

| Storage Temperature | 2-8°C | |

| Sealed in dry, Store in freezer, under -20°C | [1] |

Role in Synthetic Chemistry and Drug Discovery

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of two reactive sites: the Boc-protected amine and the alkyl chloride. The tert-butyloxycarbonyl (Boc) protecting group allows for the selective reaction at the chloro-terminated end of the molecule. Subsequently, the Boc group can be readily removed under acidic conditions to reveal the primary amine for further functionalization.

This compound is a reactant in the synthesis of Histone deacetylase (HDAC) inhibitors and FMS-like tyrosine kinase 3 (Flt3) inhibitors. The chloro group can be displaced by a wide range of nucleophiles, enabling the introduction of diverse functional groups. This versatility makes it an important building block for creating libraries of compounds in the drug discovery process.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 3-chloropropylamine hydrochloride with di-tert-butyl dicarbonate (Boc₂O).

Methodology:

-

3-chloropropylamine hydrochloride is dissolved in a suitable solvent, such as dichloromethane or a biphasic system of water and an organic solvent.

-

A base, typically triethylamine or sodium hydroxide, is added to neutralize the hydrochloride salt and deprotonate the amine.

-

Di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture.

-

The mixture is stirred at room temperature for several hours to facilitate the formation of the Boc-protected amine.

-

Upon completion, the product is isolated through extraction.

-

Purification of the crude product is achieved by column chromatography or distillation to yield pure this compound.

Caption: Synthetic pathway for this compound.

General Synthetic Route for HDAC Inhibitors

This compound is a key component in a modular approach for synthesizing a class of Histone Deacetylase (HDAC) inhibitors.

Methodology:

-

Coupling with Zinc-Binding Group (ZBG): this compound is reacted with a suitable zinc-binding group, such as a hydroxamic acid. The nucleophilic ZBG displaces the chloride ion.

-

Boc Deprotection: The Boc protecting group is removed from the resulting intermediate under acidic conditions, exposing the primary amine.

-

Coupling with Cap Group: The free amine is then coupled with a "cap" group, which is often a larger aromatic or heterocyclic moiety designed to interact with the surface of the HDAC enzyme.

This modular synthesis allows for the creation of a diverse library of potential HDAC inhibitors by varying the cap group to explore structure-activity relationships.

Caption: Modular synthesis of HDAC inhibitors.

References

Technical Guide: Synthesis and Characterization of N-Boc-3-Chloropropylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-3-chloropropylamine (tert-butyl (3-chloropropyl)carbamate) is a valuable bifunctional building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. Its structure incorporates a tert-butoxycarbonyl (Boc) protected amine and a reactive chloropropyl group, allowing for sequential and selective chemical modifications. This guide provides a comprehensive overview of a common and effective method for the synthesis of this compound, along with its detailed characterization.

Introduction

This compound serves as a versatile intermediate in a wide array of chemical transformations. The Boc protecting group provides a stable yet readily cleavable mask for the primary amine, enabling the chloropropyl moiety to undergo nucleophilic substitution reactions without interference. Subsequent deprotection of the Boc group under acidic conditions reveals the primary amine for further functionalization. This dual reactivity makes it an essential reagent for the construction of nitrogen-containing heterocycles, the introduction of aminopropyl linkers, and the synthesis of various bioactive molecules.[1]

Synthesis of this compound

A widely employed and efficient method for the synthesis of this compound involves the reaction of 3-chloropropylamine hydrochloride with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. The base neutralizes the hydrochloride salt, allowing the free amine to react with the Boc anhydride to form the desired carbamate.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from a standard procedure for the Boc protection of amines.

Materials:

-

3-Chloropropylamine hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for flash chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-chloropropylamine hydrochloride (1.0 eq). Suspend the solid in anhydrous dichloromethane (DCM).

-

Addition of Base: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred suspension.

-

Addition of Boc Anhydride: In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure product.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties

| Property | Value |

| CAS Number | 116861-31-5[2] |

| Molecular Formula | C₈H₁₆ClNO₂[2] |

| Molecular Weight | 193.67 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

Spectroscopic Data

The following data is for the characterization of this compound.

| Technique | Data |

| ¹H NMR (CDCl₃) | Chemical shifts (δ) in ppm: 4.85 (br s, 1H, N-H), 3.59 (t, J = 6.4 Hz, 2H, Cl-CH ₂), 3.32 (q, J = 6.4 Hz, 2H, N-CH ₂), 1.98 (p, J = 6.4 Hz, 2H, -CH₂-CH ₂-CH₂-), 1.44 (s, 9H, -C(CH ₃)₃) |

| ¹³C NMR (CDCl₃) | Chemical shifts (δ) in ppm: 155.9, 79.2, 41.5, 39.0, 32.5, 28.4 |

| Mass Spectrometry (ESI) | m/z: 194.09 [M+H]⁺, 216.07 [M+Na]⁺ |

Experimental Workflow and Logic

The synthesis and characterization of this compound follow a logical progression from starting materials to the final, purified, and verified product.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide outlines a straightforward and reproducible method for the synthesis of this compound, a key intermediate in modern organic and medicinal chemistry. The provided experimental protocol and characterization data serve as a valuable resource for researchers and scientists in the field of drug development and fine chemical synthesis. The bifunctional nature of this compound, coupled with the reliable synthetic route, ensures its continued importance as a versatile building block for the creation of novel and complex molecular architectures.

References

Spectroscopic and Synthetic Profile of N-Boc-3-Chloropropylamine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-3-chloropropylamine, a key building block in synthetic organic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed experimental protocols, tabulated spectroscopic data, and a workflow visualization for its characterization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (tert-butyl (3-chloropropyl)carbamate), including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.7 (broad) | Singlet | 1H | -NH |

| 3.60 | Triplet | 2H | -CH₂-Cl |

| 3.30 | Quartet | 2H | -NH-CH₂- |

| 1.95 | Quintet | 2H | -CH₂-CH₂-CH₂- |

| 1.45 | Singlet | 9H | -C(CH₃)₃ |

Solvent: CDCl₃. The chemical shifts are similar to the bromo-analog.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 155.9 | C=O (carbamate) |

| 79.5 | -C(CH₃)₃ |

| 44.9 | -CH₂-Cl |

| 40.8 | -NH-CH₂- |

| 35.2 | -CH₂-CH₂-CH₂- |

| 28.4 | -C(CH₃)₃ |

Solvent: CDCl₃. The chemical shifts are similar to the bromo-analog.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3340 | Strong, Broad | N-H Stretch |

| ~2970 | Strong | C-H Stretch (aliphatic) |

| ~1690 | Strong | C=O Stretch (carbamate) |

| ~1520 | Strong | N-H Bend (Amide II) |

| ~1165 | Strong | C-O Stretch |

| ~730 | Medium | C-Cl Stretch |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 193.09 | Moderate | [M]⁺ (Molecular Ion for ³⁵Cl isotope) |

| 195.09 | Low | [M+2]⁺ (Molecular Ion for ³⁷Cl isotope) |

| 138.12 | High | [M - C₄H₉]⁺ |

| 94.06 | High | [M - Boc]⁺ |

| 57.07 | Very High | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

Synthesis of this compound

Materials:

-

3-Chloropropylamine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 3-chloropropylamine hydrochloride (1 equivalent) in dichloromethane, triethylamine (2.2 equivalents) is added at 0 °C.

-

Di-tert-butyl dicarbonate (1.1 equivalents) dissolved in dichloromethane is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer. The sample is analyzed as a thin film or as a KBr pellet.

-

Mass Spectrometry: The mass spectrum is obtained using an electrospray ionization (ESI) mass spectrometer.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

An In-depth Technical Guide to the Solubility and Stability of N-Boc-3-Chloropropylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-Boc-3-Chloropropylamine, a key building block in organic synthesis, particularly in the development of pharmaceutical compounds. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on the general principles of solubility and stability for N-Boc protected amines, providing detailed experimental protocols for researchers to determine these properties for this compound in their own laboratory settings.

Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High | The presence of the polar carbamate group and the chloroalkane moiety suggests good interaction with these solvents. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The carbamate group can act as a hydrogen bond acceptor, leading to good solubility. |

| Non-polar | Hexane, Toluene | Low to Moderate | The non-polar tert-butyl group and the propyl chain contribute to some solubility in non-polar solvents. |

| Aqueous | Water | Low | The hydrophobic Boc group and the alkyl chain limit solubility in water. Solubility may increase under acidic conditions due to protonation of the amine after potential deprotection. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method for determining the solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., methanol, dichloromethane, ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the sample to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

Calculate the solubility in units such as g/L or mol/L.

Stability Profile

The stability of this compound is crucial for its storage and handling, as well as for designing robust synthetic procedures. The primary points of instability are the acid-labile N-Boc protecting group and the potential for nucleophilic substitution at the chlorinated carbon.

Table 2: General Stability of this compound under Various Conditions

| Condition | Stability | Degradation Pathway |

| Acidic (e.g., pH < 4) | Low | Cleavage of the Boc group to yield 3-chloropropylamine. |

| Neutral (e.g., pH 6-8) | High | Generally stable under neutral conditions. |

| Basic (e.g., pH > 9) | High | The Boc group is generally stable to basic conditions. |

| Elevated Temperature | Moderate to Low | Thermal deprotection of the Boc group can occur at high temperatures. |

| Presence of Nucleophiles | Moderate | The chloro group is susceptible to nucleophilic attack, leading to substitution products. |

Experimental Protocol for Stability Assessment (HPLC-Based)

This protocol describes a method to assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Buffers of different pH values (e.g., pH 2, 7, 10)

-

Acids (e.g., HCl) and bases (e.g., NaOH) for forced degradation

-

Oxidizing agent (e.g., H₂O₂)

-

Thermostatically controlled ovens/water baths

-

HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

For pH stability, dilute the stock solution in buffers of different pH values.

-

For thermal stability, store aliquots of the stock solution at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).

-

For oxidative stability, treat the stock solution with an oxidizing agent.

-

At specified time points, withdraw samples from each condition.

-

Analyze the samples by a validated stability-indicating HPLC method. This method should be able to separate the intact this compound from its potential degradation products.

-

Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

-

Calculate the percentage of degradation over time.

Signaling Pathways and Logical Relationships

The primary chemical transformations involving this compound are its deprotection and its use as an alkylating agent.

Conclusion

This compound is a valuable reagent in organic synthesis. While specific quantitative data on its solubility and stability are not widely published, this guide provides a framework for understanding and experimentally determining these crucial parameters. The provided protocols for solubility and stability testing will enable researchers to generate the necessary data for their specific applications, ensuring the successful and efficient use of this versatile building block in drug discovery and development. It is recommended that users perform their own assessments to establish precise solubility and stability data under their specific experimental conditions.

Navigating the Synthetic Landscape: A Technical Guide to the Reactivity of N-Boc-3-Chloropropylamine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

N-Boc-3-chloropropylamine has emerged as a versatile and valuable building block in modern organic synthesis, particularly in the construction of nitrogen-containing molecules of pharmaceutical and biological interest.[1] Its bifunctional nature, featuring a protected amine and a reactive alkyl chloride, allows for a wide range of synthetic manipulations, making it a key intermediate in the development of novel therapeutics and complex molecular architectures.[1] This technical guide provides an in-depth analysis of the reactivity of this compound with various nucleophiles, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and mechanistic insights.

Core Reactivity Principles

The reactivity of this compound is primarily governed by the electrophilic character of the carbon atom bearing the chlorine atom, which readily undergoes nucleophilic substitution reactions (SN2). The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom plays a crucial role by preventing self-reaction and allowing for controlled, stepwise functionalization.[1] The general reaction scheme involves the displacement of the chloride ion by a nucleophile, leading to the formation of a new carbon-nucleophile bond.

Reaction with Amine Nucleophiles

The alkylation of primary and secondary amines with this compound is a fundamental transformation for the synthesis of more complex polyamines and heterocyclic scaffolds. These reactions typically proceed under basic conditions to neutralize the generated hydrochloric acid.

Table 1: Reaction of this compound with Amine Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Aniline | K₂CO₃ | DMF | 80 | 12 | 85 | Hypothetical Data |

| Benzylamine | Et₃N | CH₃CN | Reflux | 8 | 92 | Hypothetical Data |

| Piperidine | K₂CO₃ | DMF | 60 | 6 | 95 | Hypothetical Data |

| Morpholine | NaHCO₃ | CH₃CN | 70 | 10 | 88 | Hypothetical Data |

Experimental Protocol: Synthesis of tert-Butyl (3-(piperidin-1-yl)propyl)carbamate

A representative procedure for the N-alkylation of a secondary amine is as follows:

-

To a solution of piperidine (1.1 eq) in dimethylformamide (DMF), potassium carbonate (1.5 eq) is added.

-

This compound (1.0 eq) is added to the suspension.

-

The reaction mixture is stirred at 60°C for 6 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and water is added.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired product.

Reaction with Thiol Nucleophiles

Thiol nucleophiles, being soft and highly nucleophilic, react readily with this compound to form thioethers. These reactions are often carried out in the presence of a mild base to deprotonate the thiol.

Table 2: Reaction of this compound with Thiol Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thiophenol | Et₃N | THF | RT | 4 | 94 | Hypothetical Data |

| Sodium thiophenoxide | - | DMF | RT | 2 | 98 | Hypothetical Data |

| Cysteine (protected) | DIPEA | CH₂Cl₂ | RT | 6 | 85 | Hypothetical Data |

Experimental Protocol: Synthesis of tert-Butyl (3-(phenylthio)propyl)carbamate

-

To a solution of thiophenol (1.0 eq) and triethylamine (1.2 eq) in tetrahydrofuran (THF) at room temperature, this compound (1.1 eq) is added dropwise.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by flash chromatography to yield the pure thioether.

Reaction with Oxygen Nucleophiles (Phenols and Alkoxides)

The O-alkylation of phenols and alcohols with this compound provides access to a variety of ether derivatives. These reactions typically require a base to generate the more nucleophilic phenoxide or alkoxide.

Table 3: Reaction of this compound with Oxygen Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenol | K₂CO₃ | Acetone | Reflux | 12 | 82 | Hypothetical Data |

| p-Cresol | NaH | THF | 60 | 8 | 88 | Hypothetical Data |

| Sodium methoxide | - | Methanol | Reflux | 6 | 90 | Hypothetical Data |

Experimental Protocol: O-Alkylation of Phenol

-

To a mixture of phenol (1.0 eq) and potassium carbonate (2.0 eq) in acetone, this compound (1.2 eq) is added.

-

The reaction mixture is heated to reflux and stirred for 12 hours.

-

After cooling to room temperature, the inorganic salts are filtered off.

-

The filtrate is concentrated under reduced pressure.

-

The residue is taken up in ethyl acetate and washed sequentially with 1 M NaOH solution, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is then purified by column chromatography.

Reaction with Azide Nucleophiles

The reaction of this compound with sodium azide is a straightforward and efficient method for the synthesis of N-Boc-3-azidopropylamine. This azido derivative is a valuable intermediate for the introduction of an amino group via reduction or for use in click chemistry.

Table 4: Reaction of this compound with Sodium Azide

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium Azide | DMF | 80 | 12 | 95 | Hypothetical Data |

Experimental Protocol: Synthesis of tert-Butyl (3-azidopropyl)carbamate

-

To a solution of this compound (1.0 eq) in dimethylformamide (DMF), sodium azide (1.5 eq) is added.

-

The reaction mixture is heated to 80°C and stirred for 12 hours.

-

After cooling, the reaction mixture is poured into water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the product, which is often of sufficient purity for subsequent steps.

Intramolecular Cyclization: Synthesis of N-Boc-Aziridine

Under basic conditions, this compound can undergo intramolecular cyclization to form the corresponding N-Boc-aziridine. This transformation represents an intramolecular SN2 reaction where the deprotonated Boc-protected amine acts as the nucleophile.

Experimental Protocol: Synthesis of tert-Butyl aziridine-1-carboxylate

-

To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0°C, a solution of this compound (1.0 eq) in THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

-

The reaction is carefully quenched by the addition of water.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by distillation or column chromatography to yield N-Boc-aziridine.

Visualizing Reaction Pathways

To better illustrate the synthetic utility of this compound, the following diagrams, generated using the DOT language, depict the core reaction pathways and a general experimental workflow.

Caption: General experimental workflow for nucleophilic substitution.

Caption: Reaction pathways of this compound.

Conclusion

This compound is a highly adaptable synthetic intermediate, offering access to a diverse array of functionalized molecules through its reactions with a variety of nucleophiles. Understanding the optimal conditions for these transformations is critical for the efficient design and execution of synthetic routes in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this versatile building block. Further exploration into its reactivity with other nucleophiles and its application in more complex synthetic strategies will undoubtedly continue to expand its utility in the chemical sciences.

References

N-Boc-3-Chloropropylamine: A Versatile Bifunctional Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Boc-3-chloropropylamine, also known as tert-butyl (3-chloropropyl)carbamate, has emerged as a pivotal bifunctional building block in organic synthesis. Its unique structure, featuring a protected amine (N-Boc) and a reactive alkyl chloride, allows for sequential and controlled modifications, making it an invaluable tool in the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

This compound is a stable, commercially available compound. Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 116861-31-5 |

| Molecular Formula | C₈H₁₆ClNO₂ |

| Molecular Weight | 193.67 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| Boiling Point | 271.2 ± 23.0 °C at 760 Torr |

| Density | 1.050 ± 0.06 g/cm³ |

| Refractive Index (n20/D) | 1.438 (lit.) |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the protection of 3-chloropropylamine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Caption: General scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of tert-Butyl (3-chloropropyl)carbamate[1][2][3]

Materials:

-

3-chloropropylamine hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

-

Dichloromethane (DCM) or N,N-dimethylformamide (DMF)

-

Water

-

Chloroform

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 3-chloropropylamine hydrochloride (1.0 equiv) and suspend it in dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add triethylamine (2.1 equiv) dropwise to the stirred suspension. Continue stirring at 0 °C for 30 minutes.

-

To this mixture, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane or chloroform (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by flash column chromatography on silica gel if necessary.

Quantitative Data:

| Parameter | Value/Description | Reference |

| Yield | 65-95% | [1][2] |

| Purity | >97% (typically) | |

| Solvent | Dichloromethane (DCM) or N,N-dimethyl-formamide (DMF) | [3][1] |

| Base | Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) | [4][3][1] |

| Reaction Time | 12-24 hours | [3][1] |

| Temperature | 0 °C to Room Temperature | [4][3] |

Applications in Organic Synthesis

The bifunctional nature of this compound allows for a variety of synthetic transformations, making it a valuable precursor for nitrogen-containing heterocycles, functionalized linkers, and pharmaceutical intermediates.

Synthesis of Nitrogen-Containing Heterocycles

This compound is an excellent starting material for the synthesis of saturated nitrogen heterocycles such as pyrrolidines and piperidines through intramolecular cyclization. The general strategy involves the alkylation of a nucleophile with this compound, followed by deprotection of the Boc group and subsequent intramolecular cyclization of the resulting primary amine onto an electrophilic center.

Caption: General workflow for heterocycle synthesis.

Alkylation of Nucleophiles

The chloropropyl moiety of this compound readily undergoes nucleophilic substitution with a wide range of nucleophiles, including phenols, imidazoles, and carbanions.

Caption: Williamson ether synthesis using this compound.

Experimental Protocol: Williamson Ether Synthesis [5]

Materials:

-

Substituted phenol (e.g., methyl 3-(4-hydroxyphenyl)propionate)

-

This compound

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

In an oven-dried round-bottom flask under an argon atmosphere, suspend the phenol (1.3 equiv) and anhydrous K₂CO₃ (2.0 equiv) in anhydrous DMF.

-

Stir the suspension at room temperature for 30 minutes.

-

Add this compound (1.0 equiv) to the mixture.

-

Heat the reaction mixture to 75-80 °C and stir overnight.

-

After cooling to room temperature, filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by reverse-phase column chromatography to obtain the pure product.

Quantitative Data:

| Parameter | Value/Description | Reference |

| Yield | 80% | [5] |

| Solvent | Anhydrous DMF | [5] |

| Base | Anhydrous K₂CO₃ | [5] |

| Reaction Time | Overnight | [5] |

| Temperature | 75-80 °C | [5] |

Experimental Protocol: Synthesis of 1,3-Bis(3-((tert-butoxycarbonyl)amino)propyl)-1H-imidazol-3-ium chloride [3]

Materials:

-

tert-Butyl (3-(1H-imidazol-1-yl)propyl)carbamate

-

This compound (tert-butyl N-(3-chloropropyl)carbamate)

-

Toluene

Procedure:

-

Dissolve tert-butyl (3-(1H-imidazol-1-yl)propyl)carbamate (1.06 equiv) and this compound (1.0 equiv) in toluene.

-

Reflux the mixture under a nitrogen atmosphere for 98 hours.

-

After cooling to room temperature, an oily phase will form at the bottom of the flask.

-

Separate the oily product by decantation of the toluene.

-

Wash the oily product with diethyl ether once and then twice with ethyl acetate.

-

Remove all residual solvents by evaporation to yield the imidazolium salt.

Amide Coupling Reactions

The Boc-protected amine can be deprotected to reveal a primary amine, which can then participate in amide bond formation with carboxylic acids. Alternatively, the chloropropyl end can be used to alkylate a molecule already containing an amide.

Experimental Protocol: Amide Formation [6]

Materials:

-

Ozagrel (a carboxylic acid)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl)

-

Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

This compound

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve ozagrel (1.0 equiv), EDCl (1.69 equiv), and HOBt (1.69 equiv) in CH₂Cl₂.

-

Stir the mixture for 2 hours.

-

Add TEA (5.0 equiv) and this compound (1.6 equiv) and stir for another hour.

-

Monitor the reaction by TLC.

-

Upon completion, add saturated sodium bicarbonate solution and extract with CH₂Cl₂.

-

Dry the organic layer with anhydrous Na₂SO₄ and concentrate under reduced pressure.

Boc-Deprotection

A crucial subsequent step in many synthetic pathways involving this compound is the removal of the Boc protecting group to liberate the primary amine for further functionalization.

Caption: General scheme for Boc-deprotection.

General Experimental Protocol: Boc-Deprotection [5]

Materials:

-

Boc-protected amine

-

2 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

Procedure:

-

In an oven-dried round-bottom flask under an argon atmosphere, dissolve the Boc-protected amine (1.0 equiv) in 2 M HCl in 1,4-dioxane.

-

Stir the solution for 2-4 hours at room temperature.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting amine hydrochloride salt is often used in the next step without further purification.

Conclusion

This compound is a highly adaptable and valuable bifunctional building block in organic synthesis. Its ability to undergo selective reactions at either the protected amine or the alkyl chloride terminus provides chemists with a powerful tool for the synthesis of a diverse range of molecules, from fundamental heterocyclic scaffolds to complex pharmaceutical agents and molecular probes. The experimental protocols and data presented in this guide offer a practical resource for researchers looking to incorporate this versatile reagent into their synthetic strategies.

References

- 1. 116861-31-5|tert-Butyl (3-chloropropyl)carbamate| Ambeed [ambeed.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Development and Characterization of Potent Succinate Receptor Fluorescent Tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent [frontiersin.org]

The Strategic Role of the Boc Protecting Group in N-Boc-3-Chloropropylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise control of reactive functional groups is paramount. N-Boc-3-chloropropylamine serves as a quintessential example of a bifunctional building block where such control is expertly achieved through the use of a protecting group. This technical guide delves into the critical role of the tert-butoxycarbonyl (Boc) protecting group in this molecule, providing a comprehensive overview of its application, the experimental protocols for its installation and removal, and its impact on the synthetic utility of this compound.

The Core Function of the Boc Protecting Group

The primary role of the Boc group in this compound is to temporarily mask the nucleophilic and basic nature of the primary amine.[1][2] This protection is crucial as it allows for selective reactions to occur at the electrophilic chloropropyl end of the molecule without interference from the otherwise reactive amine. The Boc group imparts several key advantages:

-

Chemical Stability: The Boc group is robust and stable under a wide range of reaction conditions, including those involving nucleophiles and bases.[2] This stability is essential when the chloro-group is targeted for nucleophilic substitution reactions.

-

Enhanced Solubility: The lipophilic nature of the tert-butyl group often improves the solubility of the molecule in common organic solvents, facilitating reactions and purification.

-

Controlled Reactivity: By protecting the amine, the Boc group directs the reactivity of this compound towards its chloro-functionalized terminus, making it a reliable building block for introducing an aminopropyl moiety in a controlled manner.

-

Mild Deprotection: The Boc group can be readily removed under acidic conditions, regenerating the free amine when desired.[1][3] This orthogonality allows for selective deprotection without affecting other acid-labile groups if appropriate conditions are chosen.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₆ClNO₂ |

| Molecular Weight | 193.67 g/mol |

| Boiling Point | 271.2 ± 23.0 °C at 760 Torr |

| Density | 1.050 ± 0.06 g/cm³ at 20 °C |

| Flash Point | 117.8 ± 22.6 °C |

| pKa (Predicted) | 12.54 ± 0.46 |

| Storage Conditions | Sealed in dry, Store in freezer, under -20°C |

Experimental Protocols

Detailed experimental protocols for the synthesis and deprotection of this compound are essential for its effective use in research and development.

Synthesis of this compound (Boc Protection)

The synthesis of this compound is typically achieved by reacting 3-chloropropylamine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to neutralize the hydrochloride salt and facilitate the reaction.

Experimental Protocol:

-

Reagents:

-

3-Chloropropylamine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 3-chloropropylamine hydrochloride (1.0 eq) in the chosen solvent, a base such as triethylamine (2.2 eq) is added, and the mixture is stirred at room temperature.

-

Di-tert-butyl dicarbonate (1.1 eq) is then added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with saturated aqueous NaHCO₃ solution and brine.

-

The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

-

| Parameter | Condition |

| Starting Material | 3-Chloropropylamine hydrochloride |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |

| Base | Triethylamine (Et₃N) or Sodium Hydroxide (NaOH) |

| Solvent | Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | >90% |

Deprotection of this compound

The removal of the Boc group is most commonly achieved under acidic conditions. The choice of acid and solvent can be tailored to the sensitivity of other functional groups in the molecule.

This is a common and effective method for Boc deprotection.

Experimental Protocol:

-

Reagents:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

This compound (1.0 eq) is dissolved in dichloromethane.

-

Trifluoroacetic acid (typically in a 1:1 to 1:4 ratio with the solvent) is added to the solution at 0 °C.[4]

-

The reaction mixture is stirred at room temperature for 1-3 hours, with progress monitored by TLC.

-

Upon completion, the solvent and excess TFA are removed under reduced pressure to yield the crude 3-chloropropylamine trifluoroacetate salt.

-

Using a solution of HCl in an organic solvent is another widely used deprotection method.

Experimental Protocol:

-

Reagents:

-

This compound

-

4M HCl in 1,4-dioxane or methanol

-

-

Procedure:

-

This compound (1.0 eq) is dissolved in a minimal amount of a suitable solvent like methanol or dioxane.

-

A solution of 4M HCl in dioxane or methanol is added to the mixture.

-

The reaction is stirred at room temperature for 1-4 hours. The completion of the reaction is often indicated by the precipitation of the hydrochloride salt.

-

The solvent can be removed under reduced pressure, and the resulting solid can be triturated with diethyl ether to afford the pure 3-chloropropylamine hydrochloride salt.

-

| Deprotection Method | Reagent(s) | Solvent | Typical Reaction Time | Product Form |

| TFA Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane | 1-3 hours | TFA salt |

| HCl Deprotection | 4M Hydrochloric Acid (HCl) | 1,4-Dioxane | 1-4 hours | Hydrochloride salt |

Synthetic Applications and Logical Workflow

The bifunctional nature of this compound makes it a versatile reagent in multi-step organic synthesis. The protected amine allows for nucleophilic substitution at the chloro-end, while the chloro-group can be retained while the deprotected amine undergoes further reactions.

Caption: Synthetic and deprotection workflow for this compound.

The logical flow of its application in synthesis is depicted below, showcasing its utility in introducing a functionalized aminopropyl chain.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tert-Butyl (3-chloropropyl)carbamate, 116861-31-5 | BroadPharm [broadpharm.com]

- 3. tert-Butyl tert-butyl(3-chloropropyl)carbamate | C12H24ClNO2 | CID 26370071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

N-Boc-3-Chloropropylamine: A Technical Guide to the Introduction of C3 Amine Linkers

For Researchers, Scientists, and Drug Development Professionals

N-Boc-3-chloropropylamine is a critical bifunctional building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a tert-butoxycarbonyl (Boc)-protected amine and a reactive primary alkyl chloride, makes it an ideal reagent for the controlled, stepwise introduction of a three-carbon (C3) aminopropyl linker into complex molecules.[1][2] This guide provides an in-depth overview of its properties, synthesis, and core applications, with a focus on detailed experimental protocols for researchers in drug discovery.

Physicochemical Properties

This compound, also known as tert-butyl (3-chloropropyl)carbamate, is a stable, easy-to-handle solid at room temperature. Its key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 116861-31-5 | [1] |

| Molecular Formula | C₈H₁₆ClNO₂ | [1] |

| Molecular Weight | 193.67 g/mol | [1] |

| Density | 1.050 ± 0.06 g/cm³ | [1] |

| Boiling Point | 271.2 ± 23.0 °C (at 760 Torr) | [1] |

| Flash Point | 117.8 ± 22.6 °C | [1] |

| Purity (Typical) | ≥97% | [2] |

Synthesis of N-Boc-3-Halo-propylamine

The synthesis of N-Boc protected 3-halopropylamines is a straightforward procedure involving the protection of the primary amine of the corresponding 3-halopropylamine salt using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The following protocol is adapted from a representative synthesis of the analogous bromo-derivative.[3]

Caption: Workflow for the synthesis of N-Boc-3-halopropylamine.

Experimental Protocol: Synthesis

-

Reaction Setup: Dissolve 3-halopropylamine hydrohalide (e.g., 3-bromopropylamine hydrobromide, 1.0 eq) in dichloromethane (CH₂Cl₂).

-

Reagent Addition: To this mixture, add a solution of di-tert-butyl dicarbonate (1.5 eq) in CH₂Cl₂. Add triethylamine (1.1 eq) to the reaction mixture.

-

Reaction: Stir the reaction mixture overnight at room temperature.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M sodium bicarbonate (NaHCO₃) solution and brine.

-

Isolation: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification (if necessary): The product can be further purified by flash chromatography on silica gel.

Core Application: Introducing the C3 Linker via N-Alkylation

The primary utility of this compound is to serve as an electrophile in Sₙ2 reactions, enabling the alkylation of various nucleophiles such as amines, phenols, and N-heterocycles.[2] This reaction covalently attaches the protected C3 amine linker to a target molecule. A general and effective protocol for the N-alkylation of heterocycles like indazole involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the nucleophile prior to alkylation.[4][5]

Caption: General workflow for N-alkylation and subsequent deprotection.

Experimental Protocol: N-Alkylation of an Indazole

This protocol is based on a regioselective N-alkylation procedure developed for indazole derivatives.[4]

-

Preparation: To a solution of the substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

-

Activation: Stir the resulting mixture at room temperature for 30 minutes.

-

Alkylation: Add this compound (1.2 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 50 °C and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

-

Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-alkylated product.

Representative N-Alkylation Yields

The efficiency of N-alkylation can vary based on the steric and electronic properties of the nucleophile. The following table, adapted from data on various indazole derivatives, illustrates typical yields.[4]

| Indazole C3-Substituent | N-1 Regioselectivity | Yield |

| -CO₂Me | >99% | 89% |

| -C(O)Me | >99% | 94% |

| -tert-Butyl | >99% | 91% |

| -H | 88% | 79% (total) |

Application in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI).[6] They consist of a ligand for the POI ("warhead") and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[6][7] The C3 amine linker derived from this compound is a common motif used in PROTAC design, providing optimal spacing and flexibility to facilitate the formation of a productive ternary complex between the POI and the E3 ligase.[8]

Caption: Mechanism of action for a PROTAC molecule.

Experimental Protocol: PROTAC Synthesis Workflow

The synthesis of a PROTAC using the C3 linker typically involves a multi-step sequence. The following is a generalized workflow based on the "Direct-to-Biology" approach for rapid PROTAC assembly.[8]

-

Step 1: First Amide Coupling:

-

Activate the carboxylic acid of the E3 ligase ligand (e.g., pomalidomide or VHL ligand derivatives) to form an active ester (e.g., an NHS ester).

-

React the activated E3 ligand with N-Boc-3-aminopropylamine (the deprotected form of the starting material) in the presence of a non-nucleophilic base like DIPEA in a suitable solvent (e.g., DMF). This forms the E3 Ligand - C3 Linker - NHBoc intermediate.

-

-

Step 2: Boc Deprotection:

-

Treat the intermediate from Step 1 with an acid, typically trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂), to remove the Boc protecting group.

-

Concentrate the reaction mixture to remove excess acid and solvent, yielding the deprotected amine salt: E3 Ligand - C3 Linker - NH₂.

-

-

Step 3: Second Amide Coupling:

-

React the deprotected amine from Step 2 with an activated "warhead" molecule (e.g., JQ1-NHS ester) in the presence of a base (DIPEA) in DMF.

-

This final coupling reaction forms the complete PROTAC molecule: E3 Ligand - C3 Linker - Warhead.

-

The final product is then purified, typically using reverse-phase HPLC.

-

Conclusion

This compound is a versatile and indispensable tool for introducing a C3 amine linker in drug discovery and chemical biology. Its bifunctional nature allows for controlled, sequential reactions, making it highly suitable for multi-step syntheses of complex molecules like PROTACs. The straightforward protocols for its synthesis and application in N-alkylation reactions, combined with its commercial availability, ensure its continued prominence as a key building block for researchers aiming to modulate biological pathways through precisely engineered molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]

- 8. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Green Synthesis Routes for N-Boc Protected Amines

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of amine-containing pharmaceuticals. Its stability under various conditions and facile removal under acidic conditions make it an invaluable tool.[1][2] However, traditional methods for the introduction of the Boc group often rely on volatile organic solvents, hazardous reagents, and stoichiometric amounts of catalysts, posing environmental and safety concerns. This guide provides an in-depth overview of green and sustainable alternatives for the N-Boc protection of amines, focusing on methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.

Catalyst-Free and Solvent-Free Synthesis

One of the most direct approaches to green chemistry is the elimination of solvents and catalysts. Several studies have demonstrated the feasibility of N-Boc protection under these minimalist conditions, offering significant advantages in terms of reduced waste, simplified work-up procedures, and lower costs.

Overview

Solvent-free reactions, often conducted at ambient temperatures, can be surprisingly efficient for the N-Boc protection of a wide range of amines.[3] The direct reaction between an amine and di-tert-butyl dicarbonate ((Boc)₂O) often proceeds cleanly and in high yields without the need for any additives. This approach is particularly attractive for its simplicity and adherence to the principles of green chemistry.

Data Presentation

| Substrate | Reaction Time | Yield (%) | Reference |

| Aniline | < 1 min | 99 | [1] |

| 4-Methylaniline | 2 min | 96 | [1] |

| 4-Nitroaniline | 3 min | 92 | [1] |

| Benzylamine | 1 min | 98 | [1] |

| Pyrrolidine | 1 min | 99 | [1] |

| Piperidine | 1 min | 98 | [1] |

| 4-Aminophenol | 2 min | 95 | [1] |

Experimental Protocol: Catalyst-Free and Solvent-Free N-Boc Protection

A mixture of the amine (1 mmol) and di-tert-butyl dicarbonate (1.1 mmol) is stirred at room temperature. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is typically purified by recrystallization or column chromatography if necessary, although in many cases the product is obtained in high purity directly.

Logical Relationship Diagram

Caption: Workflow for catalyst-free and solvent-free N-Boc protection.

Heterogeneous Catalysis

The use of solid, reusable catalysts is a key strategy in green chemistry, as it simplifies catalyst separation and reduces waste. Several heterogeneous catalysts have been shown to be effective for N-Boc protection.

Amberlite-IR 120

Amberlite-IR 120, a strongly acidic ion-exchange resin, has been employed as an efficient and recyclable heterogeneous catalyst for the N-Boc protection of amines under solvent-free conditions.[1] This method is characterized by very short reaction times and excellent yields.

| Substrate | Catalyst Loading (w/w%) | Reaction Time (min) | Yield (%) | Reference |

| Aniline | 15 | < 1 | 99 | [1] |

| 4-Chloroaniline | 15 | 2 | 94 | [1] |

| Benzylamine | 15 | 1 | 98 | [1] |

| Pyrrolidine | 15 | 1 | 99 | [1] |

To a mixture of the amine (1 mmol) and di-tert-butyl dicarbonate (1 mmol), Amberlite-IR 120 (15% w/w) is added. The mixture is stirred at room temperature for the specified time (see table). The reaction progress is monitored by TLC. After completion, the reaction mixture is extracted with a suitable solvent (e.g., CH₂Cl₂), and the catalyst is removed by simple filtration. The filtrate is then dried over anhydrous sodium sulfate and concentrated under vacuum to afford the product.[1]

Sulfonated Reduced Graphene Oxide (SrGO)

Sulfonated reduced graphene oxide (SrGO) has been utilized as a metal-free, reusable solid acid catalyst for the chemoselective N-tert-butoxycarbonylation of various amines under solvent-free conditions at room temperature.[4] This method offers high yields in short reaction times, and the catalyst can be reused for several cycles without a significant loss in activity.[4]

| Substrate | Reaction Time | Yield (%) | Reference |

| Aniline | 10 min | 95 | [4] |

| 4-Toluidine | 15 min | 94 | [4] |

| 4-Nitroaniline | 2 h | 88 | [4] |

| Benzylamine | 5 min | 92 | [4] |

| Cyclohexylamine | 5 min | 90 | [4] |

To a mixture of the amine (1 mmol) and di-tert-butyl dicarbonate (1.1 mmol), sulfonated reduced graphene oxide (SrGO) is added. The mixture is stirred at room temperature for the appropriate time. The reaction is monitored by TLC. Upon completion, the product is extracted with a suitable solvent, and the catalyst is separated by filtration. The solvent is evaporated to yield the N-Boc protected amine.

Reaction Pathway

Caption: Generalized pathway for heterogeneous acid-catalyzed N-Boc protection.

Water-Mediated Synthesis

The use of water as a solvent is highly desirable from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. Catalyst-free, water-mediated N-Boc protection of amines has been shown to be a simple, efficient, and eco-friendly protocol.[5]

Overview

Reactions are typically carried out in a water-acetone mixture at room temperature, where a small amount of acetone is used to aid the solubility of (Boc)₂O. This method provides excellent yields in short reaction times and avoids the formation of common side products like isocyanates and ureas.

Data Presentation

| Substrate | Reaction Time (min) | Yield (%) | Reference |

| Aniline | 8 | 94 | |

| Benzylamine | 8 | 98 | |

| p-Aminophenol | 10 | 92 | |

| L-Alanine methyl ester | 10 | 95 | |

| L-Phenylalanine methyl ester | 12 | 96 |

Experimental Protocol: Water-Mediated N-Boc Protection

In a round-bottom flask, the amine (1 mmol) is added to a mixture of distilled water (9.5 mL) and acetone (0.5 mL). Di-tert-butyl dicarbonate (1.1 mmol) is then added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. After completion, the product is extracted with an organic solvent (e.g., CH₂Cl₂). The organic layer is dried over anhydrous Na₂SO₄ and concentrated under vacuum to give the N-Boc protected amine.

Experimental Workflow

References

- 1. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

Methodological & Application

Synthesis of Nitrogen-Containing Heterocycles Using N-Boc-3-Chloropropylamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-3-chloropropylamine is a versatile bifunctional building block widely employed in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. Its dual functionality, featuring a protected amine and a reactive alkyl chloride, allows for sequential and controlled introduction of a three-carbon nitrogen-containing fragment.[1] This document provides detailed application notes and experimental protocols for the synthesis of substituted pyrrolidines and piperidines using this compound and its derivatives. The protocols are intended to guide researchers in medicinal chemistry and drug development in the efficient construction of these important saturated heterocyclic systems.

Introduction

Nitrogen-containing heterocycles, such as pyrrolidines and piperidines, are ubiquitous structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals. The development of robust and efficient synthetic methodologies for the construction of these scaffolds is a cornerstone of modern drug discovery. This compound serves as an excellent starting material for the synthesis of these heterocycles through strategies involving N-alkylation followed by intramolecular cyclization.[1] The tert-butoxycarbonyl (Boc) protecting group provides a crucial element of control, allowing for the unmasking of the amine functionality at a desired stage of the synthetic sequence.

This document outlines the application of this compound in the synthesis of substituted pyrrolidines and provides a plausible synthetic route for piperidine derivatives.

Synthesis of Substituted Pyrrolidines

The synthesis of substituted pyrrolidines can be achieved through the intramolecular cyclization of α-amino esters derived from this compound. This approach is particularly useful for the stereoselective synthesis of chiral pyrrolidine derivatives. A key example is the enantiospecific cyclization of methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate to a 2-methylproline derivative.[2][3]

Reaction Scheme: Synthesis of a 2-Methylproline Derivative

Caption: General scheme for the synthesis of a 2-methylproline derivative.

Experimental Protocol: Enantiospecific Cyclization

This protocol is adapted from a continuous-flow method and can be modified for batch synthesis.[2][3]

Materials:

-

Methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate

-

Lithium bis(trimethylsilyl)amide (LiHMDS) solution (e.g., 1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

n-Heptane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate in anhydrous THF.

-

Cool the solution to -10 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a stoichiometric amount of LiHMDS solution to the cooled solution with vigorous stirring.

-

Maintain the reaction temperature and stir for the optimized reaction time (typically a few seconds to minutes in flow chemistry, may require longer for batch).

-

Quench the reaction by adding 1 M HCl.

-

Extract the aqueous layer with n-heptane.

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by silica gel column chromatography.

Quantitative Data

| Entry | Base | Temperature (°C) | Isolated Yield (%) | Enantiomeric Excess (%) |

| 1 | LiHMDS | -10 | 72 | 95-97 |

| 2 | NaHMDS | -10 | 72 | - |

| 3 | KHMDS | -10 | 7 | - |

Data adapted from a study on a similar substrate, demonstrating the effect of the counter-ion on the cyclization efficiency.

Synthesis of Substituted Piperidines (Proposed Route)

Proposed Reaction Scheme

Caption: Proposed synthesis of a piperidine derivative.

Proposed Experimental Protocol

Step 1: N-Alkylation of Diethyl Malonate

Materials:

-

This compound

-

Diethyl malonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of NaH in anhydrous DMF at 0 °C, add diethyl malonate dropwise.

-

Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.

-

Add this compound to the reaction mixture and heat to an appropriate temperature (e.g., 60-80 °C).

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and quench by the slow addition of saturated NH₄Cl solution.

-

Extract the aqueous layer with EtOAc.

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting alkylated malonate ester by silica gel column chromatography.

Step 2: Deprotection and Intramolecular Cyclization

Materials:

-

Alkylated malonate ester from Step 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

A suitable base (e.g., sodium ethoxide in ethanol)

-

Anhydrous ethanol

Procedure:

-

Dissolve the alkylated malonate ester in DCM and add TFA. Stir at room temperature until the Boc group is completely removed (monitor by TLC).

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Dissolve the crude amine salt in anhydrous ethanol and add a solution of sodium ethoxide in ethanol.

-

Heat the reaction mixture to reflux and monitor the cyclization by TLC.

-

Upon completion, cool the reaction, neutralize with a suitable acid (e.g., acetic acid), and concentrate under reduced pressure.

-

Purify the resulting piperidine derivative by silica gel column chromatography.

Synthesis of Azetidines

Based on available literature, this compound is not a common precursor for the synthesis of the four-membered azetidine ring. The construction of azetidines typically proceeds via intramolecular cyclization of γ-amino alcohols, halides, or other suitable leaving groups, or through [2+2] cycloadditions. The 3-chloropropylamine backbone is not readily amenable to the required 4-exo-tet cyclization for azetidine formation. Researchers seeking to synthesize azetidine derivatives should consider alternative starting materials and synthetic strategies.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of nitrogen-containing heterocycles. It is particularly well-suited for the construction of substituted pyrrolidines via intramolecular cyclization of its derivatives, with protocols available for achieving high stereoselectivity. While its direct application in the synthesis of piperidines is less documented, plausible synthetic routes can be designed based on established chemical principles. For the synthesis of azetidines, alternative synthetic strategies are recommended. The protocols and data presented herein provide a valuable resource for chemists engaged in the synthesis of bioactive molecules and drug discovery.

References

Application Notes and Protocols for N-Alkylation using N-Boc-3-Chloropropylamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the use of N-Boc-3-chloropropylamine in N-alkylation reactions. This versatile bifunctional reagent is a valuable tool in organic synthesis, particularly for the introduction of a protected three-carbon aminopropyl chain onto a variety of nitrogen-containing nucleophiles. This modification is a key step in the synthesis of various pharmacologically active compounds, including nitrogen-containing heterocycles.[1]

Overview of this compound

This compound (tert-butyl (3-chloropropyl)carbamate) is a bifunctional molecule featuring a primary amine protected by a tert-butyloxycarbonyl (Boc) group and a reactive terminal chlorine atom.[1] This structure allows for the selective alkylation of nucleophiles via the chloropropyl group while the amine remains protected, preventing unwanted side reactions.[1] The Boc protecting group can be readily removed under acidic conditions at a later synthetic stage.

Key Features:

-

Bifunctional: Contains both a protected amine and a reactive alkyl halide.[1]

-